molecular formula C14H22N4O B6440083 N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2548994-76-7

N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B6440083
CAS No.: 2548994-76-7
M. Wt: 262.35 g/mol
InChI Key: NOUNZETYSVYXFL-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopentyl group, a pyrazole ring, and an azetidine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the azetidine moiety. One common method involves the reaction of 4-methyl-1H-pyrazole with a suitable azetidine precursor under controlled conditions. The cyclopentyl group is then introduced through a cyclization reaction, followed by the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or azetidine moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
  • N-cyclopentyl-3-[(4-ethyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide

Uniqueness

N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11-6-15-18(7-11)10-12-8-17(9-12)14(19)16-13-4-2-3-5-13/h6-7,12-13H,2-5,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNZETYSVYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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